molecular formula C20H21F3N2O2 B2562147 (3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone CAS No. 1351660-83-7

(3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

Cat. No. B2562147
M. Wt: 378.395
InChI Key: YXFNXMRPJMMHTQ-UHFFFAOYSA-N
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Description

“(3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone” is a chemical compound with the molecular formula C20H21F3N2O2 and a molecular weight of 378.3951. It is offered by several chemical suppliers21.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, similar compounds are often synthesized through condensation reactions3.



Molecular Structure Analysis

The molecular structure of this compound can be represented by its molecular formula, C20H21F3N2O21. However, the specific 3D structure is not provided in the search results.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. Chemical reactions can vary widely depending on the conditions and the presence of other reactants.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, solubility, and stability. The molecular weight of this compound is 378.3951. Other specific physical and chemical properties were not found in the search results.


Scientific Research Applications

Antioxidant Properties

  • Compounds similar to (3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone have been synthesized and evaluated for their antioxidant properties. These include derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and their brominated versions. The antioxidant activities were assessed through various in vitro assays, showing that these compounds could be potential antioxidants owing to their structural features (Çetinkaya et al., 2012).

Photophysical and Electroluminescent Properties

  • Research into the photophysical and electroluminescent properties of similar compounds has been conducted. For instance, phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands were synthesized and characterized. These complexes demonstrated efficient red emission and were explored for use in organic light-emitting diodes (Kang et al., 2011).

Neurokinin-1 Receptor Antagonism

  • A compound with a similar structure, featuring a morpholino group and trifluoromethyl phenyl segment, has been studied as a neurokinin-1 receptor antagonist. This compound showed promise in pre-clinical tests for efficacy in emesis and depression, highlighting the potential therapeutic applications of these types of molecules (Harrison et al., 2001).

Synthesis and Crystallography

  • The synthesis and crystal structure of compounds with similar structural features have been studied. For example, a study on 12-Meth­oxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one, synthesized from natural podocarpic acid, provides insights into the structural aspects and potential synthetic pathways for related compounds (Bakare et al., 2005).

Catalysis and Molecular Logic Devices

  • Other research focuses on the use of similar compounds in catalysis and as molecular logic devices. For instance, compounds with dimethylamino phenyl groups have been explored for their role in catalytic hydrogenations and as components of molecular logic devices based on photoinduced electron transfer and internal charge transfer mechanisms (Guerriero et al., 2011; ZammitRamon et al., 2015).

Safety And Hazards

The safety and hazards associated with a chemical compound depend on its properties and how it’s handled. Specific safety and hazard information for this compound was not found in the search results. It’s always important to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions for the use and study of this compound are not specified in the search results. Future directions could include further studies to determine its properties, potential uses, and safety profile.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier21.


properties

IUPAC Name

[3-(dimethylamino)phenyl]-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c1-24(2)17-5-3-4-15(12-17)19(26)25-10-11-27-18(13-25)14-6-8-16(9-7-14)20(21,22)23/h3-9,12,18H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFNXMRPJMMHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

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